1-(2,6-Dimethylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride
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Overview
Description
1-(2,6-Dimethylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve:
Step 1: Formation of the 2,6-dimethylphenoxy intermediate through a nucleophilic substitution reaction.
Step 2: Coupling of the intermediate with a piperazine derivative under controlled conditions.
Step 3: Final assembly of the compound through a series of condensation and reduction reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dimethylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets. These may include:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways Involved: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,6-Dimethylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol
- 1-(2,6-Dimethylphenoxy)-3-(4-pyridin-3-ylpiperazin-1-yl)propan-2-ol
- 1-(2,6-Dimethylphenoxy)-3-(4-pyridin-4-ylpiperazin-1-yl)propan-2-ol
Uniqueness
The uniqueness of 1-(2,6-Dimethylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol lies in its specific structural configuration, which may confer distinct biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
1-(2,6-dimethylphenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2.2ClH/c1-16-6-5-7-17(2)20(16)25-15-18(24)14-22-10-12-23(13-11-22)19-8-3-4-9-21-19;;/h3-9,18,24H,10-15H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNUHXUOCUXTEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(CN2CCN(CC2)C3=CC=CC=N3)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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